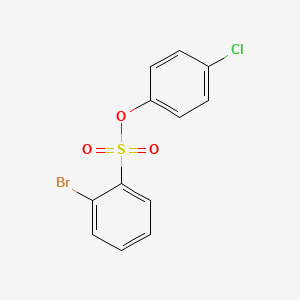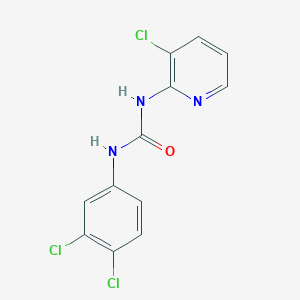
1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group and a dichlorophenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloropyridine-2-amine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl and dichlorophenyl groups, using reagents such as nucleophiles or electrophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and various halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are investigating its effects on various microorganisms to develop new therapeutic agents.
Medicine: Preliminary studies suggest that this compound may have potential as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological targets are being explored to understand its mechanism of action and therapeutic potential.
Industry: The compound is used in the development of agrochemicals and pesticides. Its effectiveness against certain pests and pathogens makes it a valuable component in agricultural formulations.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or receptors, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in microorganisms, resulting in their death. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)-3-phenylurea: This compound lacks the additional chlorine atoms on the phenyl ring, which may result in different chemical and biological properties.
1-(3-Chloropyridin-2-yl)-3-(4-chlorophenyl)urea: The presence of a single chlorine atom on the phenyl ring may affect its reactivity and interactions with biological targets.
1-(3-Chloropyridin-2-yl)-3-(3,5-dichlorophenyl)urea: The position of the chlorine atoms on the phenyl ring can influence the compound’s overall properties and effectiveness in various applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the combination of the chloropyridinyl and dichlorophenyl groups, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-8-4-3-7(6-10(8)15)17-12(19)18-11-9(14)2-1-5-16-11/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUAGQXHARCDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(5E)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5077225.png)
![1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B5077231.png)
![2-{3-[3-(2-quinoxalinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5077246.png)
![N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B5077256.png)
![1-[4-[(3S,4S)-4-hydroxy-1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B5077263.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5077266.png)
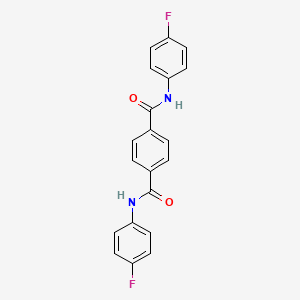
![N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide](/img/structure/B5077275.png)
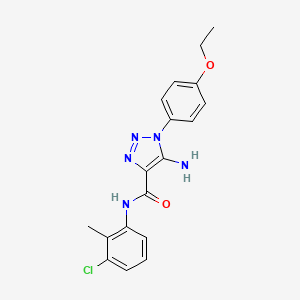
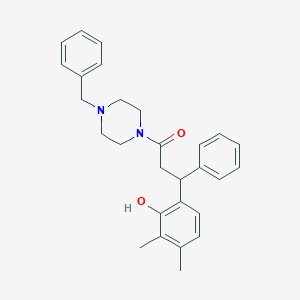
![7-[(4-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5077298.png)
![3-benzyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077310.png)
![N-benzyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5077312.png)
